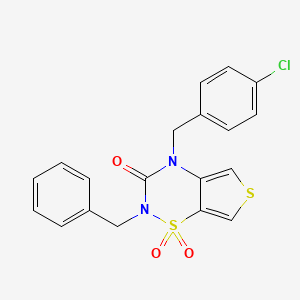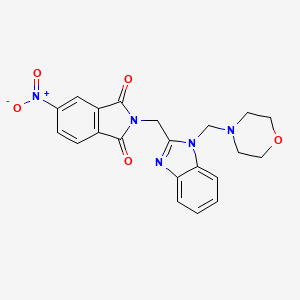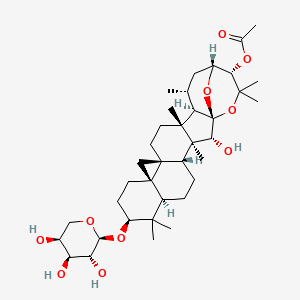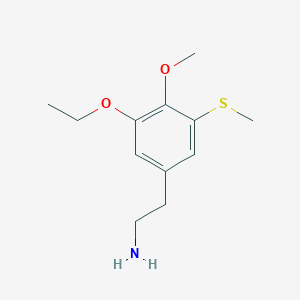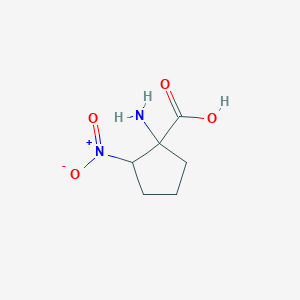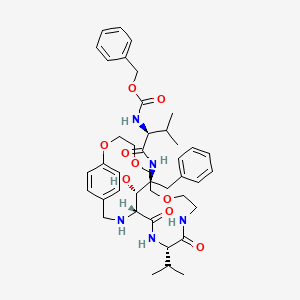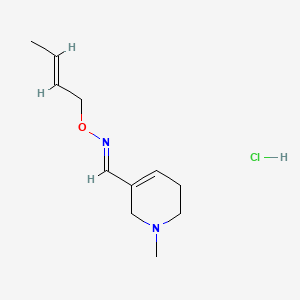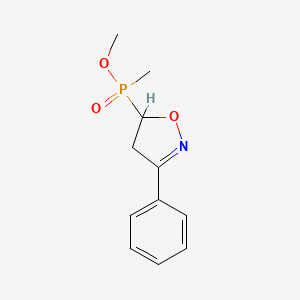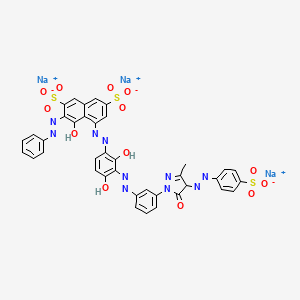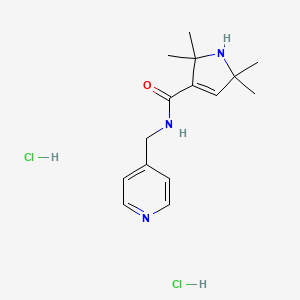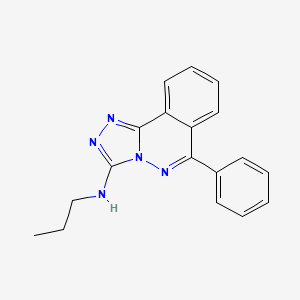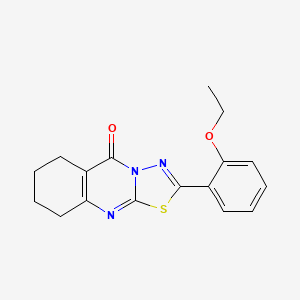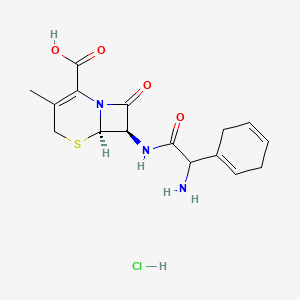
1-((1RS,2SR(alpha Hydrogen),4RS)-bicyclo(2.2.1)hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one, exo form-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Unique Ingredient Identifier (UNII) A4A1P42H9A is known as 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE, EXO FORM . This compound is characterized by its complex bicyclic structure and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-((1RS,2SR(ALPHA HYDROGEN),4RS)-BICYCLO(221)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE can be compared with similar compounds such as:
Biperiden Hydrochloride: A compound with a similar bicyclic structure but different functional groups.
(±)-Biperiden Hydrochloride: Another related compound with slight variations in stereochemistry. These comparisons highlight the unique structural features and potential applications of 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE.
Properties
CAS No. |
475563-21-4 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H23NO/c17-15(6-9-16-7-2-1-3-8-16)14-11-12-4-5-13(14)10-12/h4-5,12-14H,1-3,6-11H2/t12-,13+,14+/m1/s1 |
InChI Key |
KRQADKCTBWUTRW-RDBSUJKOSA-N |
Isomeric SMILES |
C1CCN(CC1)CCC(=O)[C@H]2C[C@H]3C[C@@H]2C=C3 |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


